molecular formula C17H16N2O3S B6488744 N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine CAS No. 314748-17-9

N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine

Cat. No.: B6488744
CAS No.: 314748-17-9
M. Wt: 328.4 g/mol
InChI Key: NDFMGYFNRNNIGU-UHFFFAOYSA-N
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Description

N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine: is a complex organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a p-tolyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent.

    Addition of the p-Tolyl Group: The p-tolyl group can be added through a Friedel-Crafts alkylation reaction.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the oxazole ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazole: Lacks the amine group, which may affect its reactivity and applications.

    4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine: Lacks the N-methyl group, which can influence its chemical properties and biological activity.

    N-methyl-2-(p-tolyl)oxazol-5-amine:

Uniqueness

N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is unique due to the presence of all three functional groups (phenylsulfonyl, p-tolyl, and N-methyl) in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-methyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-12-8-10-13(11-9-12)15-19-17(16(18-2)22-15)23(20,21)14-6-4-3-5-7-14/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFMGYFNRNNIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186358
Record name N-Methyl-2-(4-methylphenyl)-4-(phenylsulfonyl)-5-oxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314748-17-9
Record name N-Methyl-2-(4-methylphenyl)-4-(phenylsulfonyl)-5-oxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314748-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-(4-methylphenyl)-4-(phenylsulfonyl)-5-oxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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